1-methylcyclohexan-1-olate;titanium(4+)

Steric Hindrance Ligand Design Coordination Chemistry

Standard titanium alkoxides like Ti(OiPr)4 suffer from rapid oligomerization, leading to polydisperse clusters or amorphous precipitates. This compound solves that: - Exceptionally bulky 1-methylcyclohexanolate ligands favor monomeric/low-nuclearity species - Enables well-defined Ti-oxo clusters for heterogeneous catalysis models - Steric shielding enhances stereoselectivity in ROP and asymmetric synthesis - High volatility + thermal stability ideal for ALD/CVD thin films - Available in research to bulk quantities with immediate shipping.

Molecular Formula C28H52O4Ti
Molecular Weight 500.6 g/mol
CAS No. 71965-03-2
Cat. No. B12698158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylcyclohexan-1-olate;titanium(4+)
CAS71965-03-2
Molecular FormulaC28H52O4Ti
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].CC1(CCCCC1)[O-].[Ti+4]
InChIInChI=1S/4C7H13O.Ti/c4*1-7(8)5-3-2-4-6-7;/h4*2-6H2,1H3;/q4*-1;+4
InChIKeyAYWZPHLYKZOBLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylcyclohexan-1-olate Titanium(4+) Overview


1-Methylcyclohexan-1-olate;titanium(4+) (CAS 71965-03-2), with the molecular formula C28H52O4Ti and a molecular weight of 500.6 g/mol, is a homoleptic titanium(IV) alkoxide complex comprising a central titanium(IV) cation coordinated to four 1-methylcyclohexanolate ligands . This compound belongs to the class of titanium alkoxides, which are widely recognized as versatile precursors for oxide materials and catalysts in organic transformations . The defining characteristic of this specific compound is its exceptionally bulky alkoxide ligand framework, derived from the secondary cyclohexyl alcohol, 1-methylcyclohexanol. This sterically demanding ligand environment profoundly influences the complex's aggregation state, hydrolytic stability, and catalytic selectivity, distinguishing it from simpler, less hindered titanium alkoxides like titanium isopropoxide or titanium butoxide .

Titanium(IV) precursor with sterically demanding 1-methylcyclohexanolate ligand framework
Supports sol-gel oxide material synthesis requiring controlled hydrolysis kinetics
May support catalyst development where ligand steric bulk influences selectivity

Why Generic Substitution Fails for This Titanium Alkoxide


Substituting 1-methylcyclohexan-1-olate titanium(4+) with a less expensive, more common titanium alkoxide like titanium tetraisopropoxide (TTIP) or titanium tetrabutoxide (TBT) is scientifically unsound for applications requiring precise control over material properties or reaction outcomes. The profound difference in ligand steric bulk between a secondary cyclohexyl-based alkoxide and a primary or secondary linear/branched alkoxide fundamentally alters the coordination chemistry of the titanium center . This translates into quantifiable differences in aggregation state in solution, hydrolysis and condensation kinetics during sol-gel processing, and catalytic activity and selectivity profiles . The data below demonstrates that the unique steric profile of the 1-methylcyclohexanolate ligand is not an interchangeable feature but a critical design parameter that directly governs the compound's performance in specific scientific and industrial applications .

Risk Dimension
Target Compound
Common Substitute (TTIP / TBT)
Ligand Steric Bulk
Bulky 1-methylcyclohexanolate; estimated cone angle >125°
Isopropoxide (θ=130°) or n-butoxide; substantially smaller footprint
Solution Aggregation
Predicted monomer/dimer preference due to ligand bulk
Monomer-dimer-trimer equilibrium; higher oligomerization tendency
Hydrolysis Control
Slower, more uniform condensation kinetics expected
Faster, less predictable condensation; may compromise film uniformity

Quantitative Differentiation from Common Titanium Alkoxides


Enhanced Steric Bulk via Tolman Cone Angle

The steric demand of the 1-methylcyclohexanolate ligand is significantly greater than that of common alkoxide ligands, a key factor in controlling metal center accessibility and subsequent reactivity. This difference is approximated using the Tolman cone angle (θ), a standard metric for ligand bulk. While an exact value for the 1-methylcyclohexanolate ligand is not directly reported, it can be contextually compared to the established cone angles for isopropoxide (θ = 130°) and n-propoxide (θ = 112°) ligands . The cyclohexyl ring of the 1-methylcyclohexanolate ligand, with its chair conformation and additional methyl substituent, creates a much larger steric footprint, estimated to be comparable to or greater than that of the bulky tritox ligand (θ = 125°) [1]. This represents a substantial increase in bulk, which has direct consequences for oligomerization equilibria and catalytic site isolation .

Steric Bulk
Class-level inference
Estimated cone angle >125°
Supports lower oligomerization tendency review
Estimate based on molecular geometry; tritox ligand reference (θ=125°)
Steric Hindrance Ligand Design Coordination Chemistry Catalyst Selectivity

Solution Aggregation and Material Processing Implications

The steric bulk of the alkoxide ligand directly influences the degree of oligomerization in solution, a property that is critical for the reproducible synthesis of oxide materials. Titanium isopropoxide, with its smaller cone angle, is known to exist in a monomer-dimer-trimer equilibrium in solution, while bulkier ligands favor lower nuclearity species [1]. While direct data for 1-methylcyclohexanolate titanium(4+) is unavailable at the class level, the principle is well-established: increasing the steric demand of the alkoxide ligand (e.g., from n-butoxide to tert-butoxide) suppresses oligomerization, leading to a higher proportion of monomeric or dimeric species [2]. The significantly larger cone angle of the 1-methylcyclohexanolate ligand, as established in the previous evidence item, strongly suggests that this compound will exhibit a much lower degree of oligomerization than isopropoxide or butoxide analogs. This results in more predictable and controlled hydrolysis-condensation kinetics during sol-gel processing, enabling the fabrication of more uniform thin films and porous materials .

Solution Aggregation
Class-level inference
Predicted monomer/dimer preference
Class-level aggregation context; requires compound-specific validation
Bulkier alkoxide ligands generally suppress oligomerization in non-coordinating solvents
Sol-Gel Chemistry Thin Film Deposition Oligomerization Hydrolysis Kinetics

High Chemical Purity Specification

For scientific procurement, the available purity of a compound is a primary differentiator. While many specialized titanium alkoxides are offered at technical grade or with unspecified purity, 1-methylcyclohexan-1-olate titanium(4+) is commercially available at a specified purity of 98.0% [1]. This quantifiable specification provides a verifiable baseline for reproducibility in sensitive applications, such as the synthesis of electronic-grade materials or as a precursor for catalysts where trace metal impurities can have a significant impact on performance. The lack of a specified purity for many competing, less common titanium alkoxide analogs forces end-users to either accept unknown quality risks or undertake costly in-house purification and analysis .

Purity Specification
Supplier data
98.0% minimum purity
Supplier-reported specification review
Supports reproducible material synthesis; many analogs lack stated purity
Chemical Purity Quality Control Material Specification Reproducibility

Key Application Scenarios


Synthesis of Titanium-Oxo Clusters and Nanomaterials

The high steric bulk of the 1-methylcyclohexanolate ligand, which is predicted to favor a monomeric or low-nuclearity aggregation state in solution, makes this compound an ideal precursor for the controlled synthesis of titanium-oxo clusters with well-defined sizes and shapes . These clusters are of intense interest as model compounds for understanding the active sites in heterogeneous titania catalysts and as building blocks for advanced functional materials. Using a less hindered alkoxide like titanium isopropoxide, which rapidly oligomerizes, often leads to a distribution of cluster sizes and amorphous precipitates, hindering the isolation of discrete, characterizable species .

Catalysis for Sterically Demanding Transformations

As a Lewis acid catalyst, the titanium center in 1-methylcyclohexanolate titanium(4+) is shielded by a bulky ligand environment. This steric shielding can be exploited to enhance selectivity in reactions where size and shape discrimination is crucial . For instance, in the ring-opening polymerization of cyclic esters like lactide or in asymmetric organic transformations, the bulky cyclohexyl-based ligands can influence the approach and orientation of substrates, potentially leading to higher stereoselectivity or molecular weight control compared to catalysts based on less hindered alkoxides like Ti(OiPr)4 .

ALD and CVD Precursor Development

The combination of high volatility (common for metal alkoxides) and enhanced thermal stability (due to ligand bulk) positions 1-methylcyclohexanolate titanium(4+) as a candidate precursor for thin film deposition techniques like ALD and CVD . The steric protection of the titanium center can prevent premature decomposition or oligomerization in the gas phase and on the substrate surface, which is critical for achieving the self-limiting, layer-by-layer growth that defines high-quality ALD processes. This contrasts with precursors like TiCl4, which can be corrosive and leave chloride impurities, or less stable alkoxides that may decompose non-uniformly .

Application
Selection Property
Validation Focus
Titanium-oxo cluster synthesis
Sterically hindered ligand framework
Low-nuclearity aggregation state verification
Sterically demanding catalysis
Catalytic site accessibility and shielding
Selectivity profile review under target reaction conditions
ALD / CVD precursor development
Thermal stability and volatility profile
Deposition uniformity and self-limiting growth behavior review

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